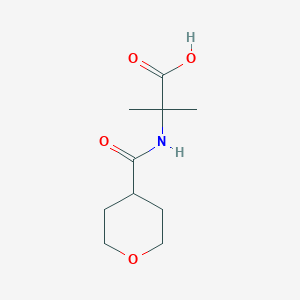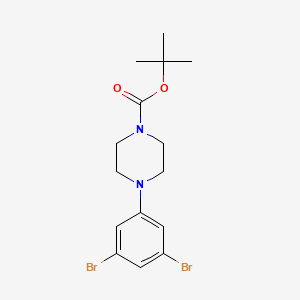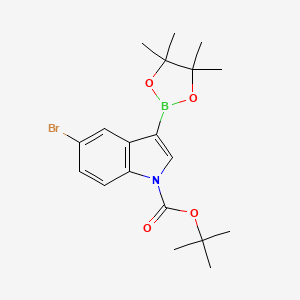
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Overview
Description
- IUPAC Name : 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)propan-2-amine .
- Molecular Weight : Approximately 171.28 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine consists of a propan-2-amine backbone with a tetrahydro-2H-pyran-4-ylcarbonyl group attached to the nitrogen atom. The tetrahydro-2H-pyran ring contributes to the compound’s overall conformation and reactivity .
Scientific Research Applications
Synthesis and Transformations
One of the primary applications involves the synthesis and transformations of complex molecules. For example, studies have demonstrated the transformation of 2H-pyran-2-ones into highly substituted pyrazolyl moiety-containing alpha, beta-didehydro-alpha-amino acid (DDAA) derivatives. These transformations play a crucial role in developing compounds with potential biological activity or for further chemical modifications. In one study, catalytic hydrogenation was employed to convert these derivatives into racemic alanine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Vraničar et al., 2003).
Asymmetric Synthesis
Another significant application is in asymmetric synthesis, where such compounds are used as templates for the synthesis of α-methyl α-amino acids. This process is crucial for creating compounds with specific chiral configurations, important in drug development and other areas of medicinal chemistry. For example, a chiral alanine template was used under solid–liquid phase transfer catalysis (PTC) conditions to achieve high diastereoselectivity, leading to the synthesis of enantiomerically pure α-methyl α-amino acids (Abellan et al., 1998).
Molecular Inhibitors
Compounds with the tetrahydropyran structure have been explored for their potential as molecular inhibitors. For instance, certain tetrahydropyran derivatives were synthesized and tested for their ability to disrupt specific protein complexes, indicative of their potential as therapeutic agents. The structure-activity relationships of these compounds were investigated through their synthesis, including variations to understand their biological activities better (Shouksmith et al., 2015).
Heteroligand Complexes
Research into heteroligand complexes involving 2-methyl-4-oxo-4H-pyran-3-olatoneodymium(III) and amino acids like glycine and alanine has been conducted to explore their applications as markers for biological tissue visualization. These studies are fundamental in developing diagnostic tools and understanding biological processes at the molecular level (Zabrodina et al., 2014).
properties
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,9(13)14)11-8(12)7-3-5-15-6-4-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFQQOFIXUOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)









